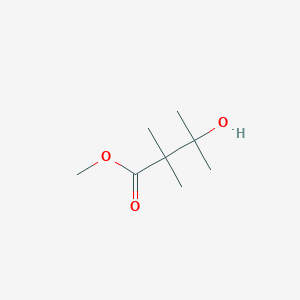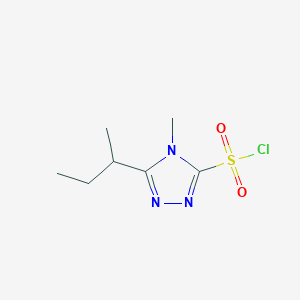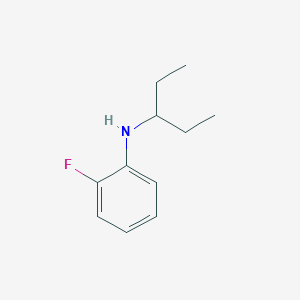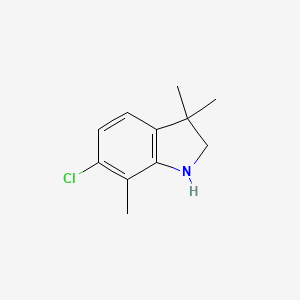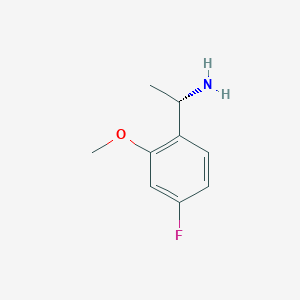
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chiral chromatography or crystallization with chiral resolving agents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Receptor Binding Studies: It can be used in studies to understand its binding affinity to various biological receptors.
Medicine
Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as its activity on the central nervous system.
Industry
Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine would depend on its interaction with specific molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine: The enantiomer of the compound .
4-fluoro-2-methoxyphenethylamine: Lacks the chiral center.
4-fluoro-2-methoxyamphetamine: Contains an additional methyl group on the amine.
Uniqueness
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and pharmacological properties.
Eigenschaften
Molekularformel |
C9H12FNO |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
(1S)-1-(4-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
ZZIXVAMBEACSOF-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1)F)OC)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)F)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)




